Cyclohexanone, 2-phenyl-, (2S)-
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Overview
Description
(S)-2-Phenyl-cyclohexanone is a chiral ketone with a phenyl group attached to the second carbon of a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Phenyl-cyclohexanone can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-phenyl-cyclohexanone using chiral catalysts. Another method includes the enantioselective reduction of 2-phenyl-cyclohexanone oxime. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods
In industrial settings, (S)-2-Phenyl-cyclohexanone is often produced through large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyl-cyclohexanone oxime.
Reduction: It can be reduced to (S)-2-phenyl-cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens or alkylating agents are employed under mild to moderate conditions.
Major Products
Oxidation: 2-Phenyl-cyclohexanone oxime.
Reduction: (S)-2-Phenyl-cyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
(S)-2-Phenyl-cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-cyclohexanone involves its interaction with specific molecular targets and pathways. As a chiral ketone, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-cyclohexanone: The racemic mixture of (S)-2-Phenyl-cyclohexanone.
®-2-Phenyl-cyclohexanone: The enantiomer of (S)-2-Phenyl-cyclohexanone.
2-Phenyl-cyclohexanol: The reduced form of 2-Phenyl-cyclohexanone.
Uniqueness
(S)-2-Phenyl-cyclohexanone is unique due to its chiral nature, which allows it to be used in enantioselective synthesis. This property makes it valuable in the production of chiral drugs and other enantiomerically pure compounds, distinguishing it from its racemic and other enantiomeric counterparts.
Properties
CAS No. |
34281-94-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1 |
InChI Key |
DRLVMOAWNVOSPE-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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